molecular formula C16H10 B1202259 9-Ethynylphenanthrene CAS No. 32870-98-7

9-Ethynylphenanthrene

Cat. No.: B1202259
CAS No.: 32870-98-7
M. Wt: 202.25 g/mol
InChI Key: FMKVRRYQWWPOAL-UHFFFAOYSA-N
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Description

9-Ethynylphenanthrene is an organic compound with the molecular formula C₁₆H₁₀. It is a derivative of phenanthrene, where an ethynyl group is attached to the ninth carbon atom of the phenanthrene ring system. This compound is known for its unique structural properties and is used in various scientific research applications.

Biochemical Analysis

Biochemical Properties

9-Ethynylphenanthrene plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with cytochrome P450 enzymes, particularly P450 2B1. This interaction leads to the inactivation of the enzyme through a mechanism involving the formation of a covalent bond between the ethynyl group of this compound and the heme moiety of the enzyme . Additionally, this compound has been shown to inhibit the activity of certain cytochrome P450 enzymes, which can affect the metabolism of other compounds.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the expression of genes involved in detoxification processes, such as those encoding cytochrome P450 enzymes . This modulation can lead to changes in the metabolic capacity of cells, affecting their ability to process and eliminate xenobiotics.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. The compound binds to the active site of cytochrome P450 enzymes, forming a covalent bond with the heme group. This binding inhibits the enzyme’s activity, preventing it from catalyzing its usual reactions . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, leading to altered cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as exposure to light or heat . Long-term studies have shown that prolonged exposure to this compound can lead to persistent changes in cellular function, including alterations in enzyme activity and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function. At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and disruption of normal metabolic processes . Threshold effects have been observed, where a certain dosage level must be reached before significant biochemical changes occur.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation to form various metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation or sulfation, to enhance their solubility and facilitate excretion. The metabolic pathways of this compound are similar to those of other PAHs, involving both phase I and phase II metabolic reactions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can bind to plasma proteins, which facilitate its transport in the bloodstream . Additionally, this compound can interact with cellular transporters, such as ATP-binding cassette (ABC) transporters, which play a role in its uptake and efflux from cells.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can localize to specific cellular compartments, such as the endoplasmic reticulum (ER) and mitochondria . This localization is often mediated by targeting signals or post-translational modifications that direct this compound to these organelles. The subcellular distribution of this compound can affect its activity and function within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions

9-Ethynylphenanthrene can be synthesized through various methods. One common method involves the Sonogashira coupling reaction, where phenanthrene is coupled with an ethynyl group in the presence of a palladium catalyst and a copper co-catalyst. The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine or potassium carbonate.

Another method involves the dehydrohalogenation of 9-bromo-phenanthrene using a strong base like sodium amide in liquid ammonia. This reaction results in the formation of this compound through the elimination of hydrogen bromide.

Industrial Production Methods

Industrial production of this compound may involve large-scale Sonogashira coupling reactions or other efficient synthetic routes that can be scaled up. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

9-Ethynylphenanthrene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form phenanthrene-9-carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: Hydrogenation of the ethynyl group can lead to the formation of 9-ethylphenanthrene.

    Substitution: The ethynyl group can participate in substitution reactions, such as halogenation or nitration, to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.

    Substitution: Halogenating agents like bromine or nitrating agents like nitric acid.

Major Products Formed

    Oxidation: Phenanthrene-9-carboxylic acid.

    Reduction: 9-Ethylphenanthrene.

    Substitution: Various halogenated or nitrated derivatives of this compound.

Scientific Research Applications

9-Ethynylphenanthrene has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: It can be used as a fluorescent probe due to its luminescent properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a part of drug delivery systems.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethynyl-naphthalene
  • 1-Ethynylnaphthalene
  • 2-Ethynyl-6-methoxynaphthalene
  • 4-Ethynylbiphenyl
  • 1-Ethynylpyrene

Uniqueness

9-Ethynylphenanthrene is unique due to its specific structural arrangement, which imparts distinct electronic and luminescent properties. Compared to other ethynyl-substituted aromatic compounds, this compound offers a balance of stability and reactivity, making it a versatile compound for various scientific applications.

Properties

IUPAC Name

9-ethynylphenanthrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10/c1-2-12-11-13-7-3-4-9-15(13)16-10-6-5-8-14(12)16/h1,3-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMKVRRYQWWPOAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC2=CC=CC=C2C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80186533
Record name 9-Ethynylphenanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80186533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32870-98-7
Record name 9-Ethynylphenanthrene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032870987
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Ethynylphenanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80186533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-Ethynylphenanthrene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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